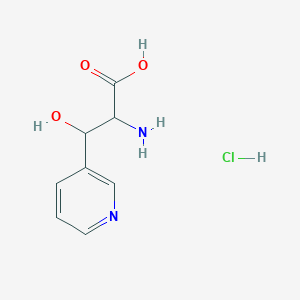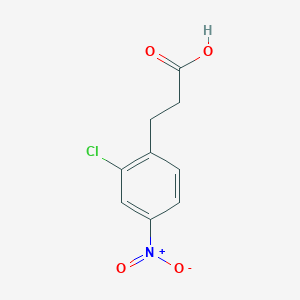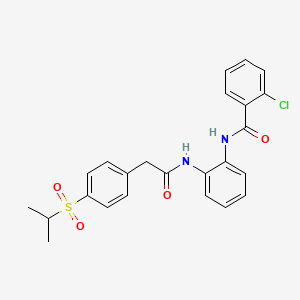![molecular formula C22H24N2O B2981725 1-(4-isopropylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 860789-52-2](/img/structure/B2981725.png)
1-(4-isopropylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Quinolines can be synthesized through several methods. One of the most general methods to synthesize quinoline is the Skraup synthesis . Anilines react with β-ketoesters giving rise to schiff bases (substituted imine, R—CH=NR’) and also by heating amides are obtained, which are slower to form but more stable . Both can be cycled in acidic media or by heating to the corresponding 2- and 4-quinolones, respectively .Scientific Research Applications
Synthesis and Chemical Properties
Research has led to the development of novel synthesis methods for pyrrolo[3,2-c]quinoline derivatives, exploring their chemical properties and potential applications. For instance, 2,3,3-trimethyl-3H-pyrrolo[3,2-c]quinolines and related polymethine dyes exhibit unique absorption spectra changes in solutions of varying acidities, highlighting their potential in the development of optical materials and dyes with specific light-absorption properties (Mikhailenko et al., 1982).
Antiproliferative and Antimicrobial Activities
This compound and its derivatives have shown promising antiproliferative activity against certain cancer cell lines. Novel pyrrolo[3,2-f]quinoline derivatives have been synthesized and evaluated for their cell growth inhibitory properties, particularly against leukemias, demonstrating potential as anticancer agents (Ferlin et al., 2001). Additionally, some derivatives exhibit antimicrobial activity, offering a foundation for developing new antimicrobial agents (Vartale et al., 2013).
Applications in Material Science
Quinoline derivatives, including those related to the compound , have been identified as potential anticorrosive materials. Their effectiveness against metallic corrosion, due to the high electron density and ability to form stable chelating complexes, underscores their utility in protecting metals from degradation (Verma et al., 2020).
Environmental and Green Chemistry Applications
The compound's derivatives have been explored for environmentally friendly processes, such as the catalyst-free synthesis of pyrrolo[1,2-a]quinolines. This method is significant for its air tolerance and water as the only byproduct, indicating a green synthesis approach with potential applications in organic synthesis and medicinal chemistry (Wu et al., 2017).
properties
IUPAC Name |
6-methoxy-4-methyl-1-(4-propan-2-ylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-14(2)16-8-10-17(11-9-16)24-13-12-18-15(3)23-21-19(22(18)24)6-5-7-20(21)25-4/h5-11,14H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCXQXCXLBOLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2981642.png)
![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2981643.png)

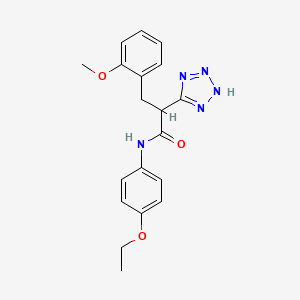


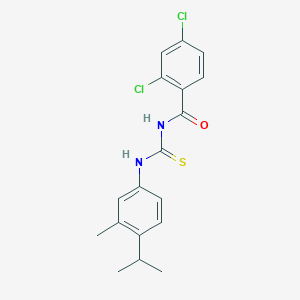
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]quinoxaline](/img/structure/B2981652.png)
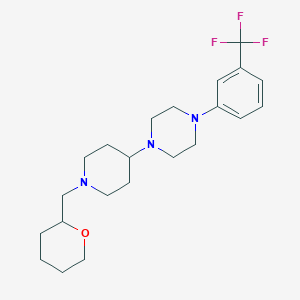
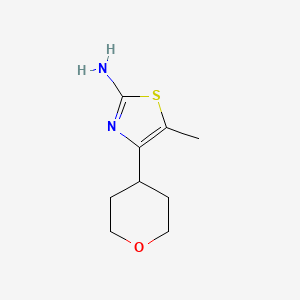
![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/no-structure.png)
